L-692429

概要

説明

準備方法

合成経路と反応条件: L-692429の合成には、いくつかのステップが含まれます。

環化: イソブテンのクロロスルホニルイソシアネートによる環化により、1-(クロロスルホニル)-4,4-ジメチルアゼチジン-2-オンが生成されます。

縮合: この中間体は、次に3®-アミノ-2,3,4,5-テトラヒドロ-1H-1-ベンザゼピン-2-オンと縮合して、目的の生成物を生成します.

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これは、最終製品の一貫性と品質を保証するために、高純度の試薬と制御された反応条件の使用を伴います .

化学反応の分析

反応の種類: L-692429は、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化されて、さまざまな酸化誘導体を形成できます。

還元: 還元反応は、ベンゾラクタム環構造を変えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

4. 科学研究の応用

This compoundは、幅広い科学研究の応用範囲を持っています。

化学: ベンゾラクタム誘導体の挙動を研究するためのモデル化合物として使用されています。

生物学: 成長ホルモン分泌とその調節のメカニズムを調査するために使用されています。

医学: this compoundは、成長ホルモン欠乏症や代謝性疾患に関連する状態における潜在的な治療的用途について検討されています。

科学的研究の応用

Growth Hormone Deficiency

L-692429 has been investigated for its potential use in treating conditions associated with growth hormone deficiency. Clinical trials have shown that it can elicit significant increases in GH levels in healthy subjects as well as in populations with compromised GH secretion. For instance, a study involving healthy young men demonstrated that intravenous administration of this compound resulted in dose-dependent increases in peak GH levels, with a maximum response observed at higher doses (up to 82.5 micrograms/L) .

Age-Related Decline in Growth Hormone Levels

Research has indicated that this compound may be beneficial for older adults experiencing age-related declines in GH secretion. In a study involving older men and women, this compound administration led to significantly greater peak GH responses compared to placebo and traditional GH-releasing hormone treatments . This suggests its potential role in addressing age-related hormonal deficiencies.

Safety Profile

The safety of this compound has been evaluated through various clinical trials. It was found to be well-tolerated among subjects, with no serious adverse effects reported at therapeutic doses . The compound appears to have a favorable safety profile compared to other GH secretagogues, making it a promising candidate for further development.

Comparative Efficacy

This compound has been compared to other GH secretagogues, both peptide and nonpeptide forms. In studies involving canine models (beagles), this compound demonstrated significant increases in serum GH levels compared to control treatments . Its efficacy was noted to be comparable to that of established peptide secretagogues like GHRP-6.

Research Findings Summary

作用機序

L-692429は、Gタンパク質共役受容体である成長ホルモン分泌促進受容体に結合することでその効果を発揮します。この結合は、細胞内カルシウムの放出、イノシトールリン酸のターンオーバー、およびcAMP応答性エレメント結合タンパク質(CREB)活性の活性化を刺激します。 これらの分子イベントは、下垂体からの成長ホルモンの分泌につながります .

類似化合物:

MK-677: 同じような特性を持つ別の非ペプチド成長ホルモン分泌促進剤ですが、結合親和性と薬物動態のプロファイルが異なります。

GHRP-6: 作用機序と分子構造が異なるペプチド成長ホルモン分泌促進剤。

This compoundの独自性: this compoundは、非ペプチド構造のために、ペプチドベースの分泌促進剤と比較して、優れた安定性とバイオアベイラビリティを備えています。 その特異的な結合親和性とグレリンシグナル伝達の正の異種アロステリックモジュレーターとしての能力は、他の類似化合物との違いをさらに際立たせています .

類似化合物との比較

MK-677: Another nonpeptidyl growth hormone secretagogue with similar properties but different binding affinities and pharmacokinetic profiles.

GHRP-6: A peptide growth hormone secretagogue with a different mechanism of action and molecular structure.

Ghrelin: The endogenous ligand for the growth hormone secretagogue receptor, with distinct physiological roles

Uniqueness of L-692429: this compound is unique due to its nonpeptidyl structure, which provides better stability and bioavailability compared to peptide-based secretagogues. Its specific binding affinity and ability to act as a positive allosteric modulator of ghrelin signaling further distinguish it from other similar compounds .

生物活性

L-692429 is a nonpeptide growth hormone (GH) secretagogue belonging to a class of substituted benzolactams. It has been extensively studied for its ability to stimulate GH release, making it a subject of interest in both clinical and research settings. This compound mimics the action of natural GH-releasing peptides, such as GHRP-6, but is distinguished by its unique chemical structure and pharmacological profile.

This compound functions primarily by stimulating GH release from the pituitary gland. It acts through specific receptors that are involved in the GH secretory pathway. The compound has shown to elevate serum GH levels significantly in both animal models and human studies.

Key Research Findings

- Dose-Response Relationship : A study demonstrated that this compound administered intravenously at doses ranging from 0.001 to 1.0 mg/kg resulted in a dose-dependent increase in GH secretion. The peak response was observed at 1.0 mg/kg, yielding an average peak GH level of 82.5 ± 14.9 μg/L .

- Pharmacokinetics : The pharmacokinetic profile of this compound shows a half-life of approximately 3.8 hours, with a plasma clearance rate of 214 ± 67 mL/min and a steady-state volume of distribution of 14.2 ± 4.8 L . This indicates that the compound is well absorbed and has a relatively short duration of action.

- Safety Profile : Clinical trials have indicated that this compound is generally well tolerated, with minor transient side effects such as facial flushing and warm sensations reported at higher doses . No significant adverse effects on other hormonal levels (e.g., LH, FSH, TSH) were noted during these studies.

Comparative Efficacy

A comparative analysis with other GH secretagogues highlights this compound's efficacy:

| Compound | Peak GH Response (μg/L) | Dose (mg/kg) | Side Effects |

|---|---|---|---|

| This compound | 82.5 ± 14.9 | 1.0 | Facial flushing |

| GHRP-6 | Varies | Varies | Minimal transient effects |

| MK-677 | Varies | Varies | Increased appetite |

Clinical Trials

In a double-blind placebo-controlled trial involving 24 healthy young males, this compound was administered via intravenous infusion. Results indicated a robust increase in GH levels across all doses tested, confirming its potential as an effective GH secretagogue in humans .

Obesity Studies

Further studies have explored the effects of this compound on individuals with obesity, revealing that it can effectively stimulate GH release even in those with diminished secretion due to excess body weight. In one study, both low (0.2 mg/kg) and high (0.75 mg/kg) doses significantly increased GH levels compared to placebo . This suggests potential therapeutic applications for treating conditions associated with GH deficiency.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying L-692429’s dual role as a GHSR agonist and allosteric modulator?

- Methodological Answer : Use calcium influx assays (e.g., FLIPR or Fura-2 imaging) to quantify acute receptor activation and IP (inositol phosphate) accumulation assays to measure prolonged signaling effects. For allosteric modulation, co-administer this compound with endogenous ligands like ghrelin and compare dose-response curves to assess potentiation . Validate receptor specificity via competitive binding assays using GHSR antagonists (e.g., JMV 2959) .

Q. How can researchers validate this compound’s binding affinity to GHSR in vitro?

- Methodological Answer : Perform radioligand displacement assays using [³⁵S]GTPγS binding to quantify Ki values. For example, this compound exhibits a Ki of 63 nM for GHSR, which can be compared to reference agonists like Anamorelin (Ki = 1.3 nM) to contextualize potency . Include negative controls (e.g., GPR39-expressing cells) to confirm receptor selectivity .

Q. What are the primary physiological endpoints for evaluating this compound in metabolic disease models?

- Methodological Answer : In obesity studies, monitor growth hormone (GH) secretion via ELISA in glucocorticoid-treated rodent models, as this compound reverses glucocorticoid-induced GH suppression . Pair this with longitudinal assessments of body composition (DEXA scans) and glucose tolerance tests to evaluate metabolic outcomes .

Advanced Research Questions

Q. How can experimental designs distinguish this compound’s allosteric modulation from its intrinsic agonist activity?

- Methodological Answer : Employ Schild regression analysis to differentiate mechanisms. Pre-treat cells with a fixed concentration of this compound and titrate endogenous ligands (e.g., ghrelin). A non-parallel shift in dose-response curves indicates allosteric modulation, while a parallel shift suggests competitive agonism . Confirm using β-arrestin recruitment assays to assess biased signaling .

Q. What statistical approaches resolve contradictions in this compound’s reported potency across studies (e.g., 25–60 nM vs. 63 nM)? **

- Methodological Answer : Apply meta-regression analysis to account for variables like cell type (HEK293 vs. pituitary-derived cells) or assay conditions (e.g., calcium vs. cAMP readouts). Use Bland-Altman plots to quantify inter-study variability and identify systematic biases . Normalize data to internal controls (e.g., MK-0677 as a reference agonist) .

Q. How should researchers optimize in vivo dosing regimens for this compound to minimize off-target effects?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodents using subcutaneous administration (typical dose: 0.1–1 mg/kg). Measure plasma half-life via LC-MS and correlate with GH pulsatility patterns. Use tissue-specific knockout models (e.g., GHSR−/− mice) to isolate on-target effects .

Q. Methodological Considerations Table

Q. Key Findings from Literature

- This compound increases ghrelin’s potency by 4–10× in IP assays, confirming its ago-allosteric properties .

- In glucocorticoid-treated models, this compound restores GH secretion to baseline levels within 2 hours post-administration .

- Cross-reactivity studies show no significant activity at GPR39 or other Class A GPCRs, supporting target specificity .

特性

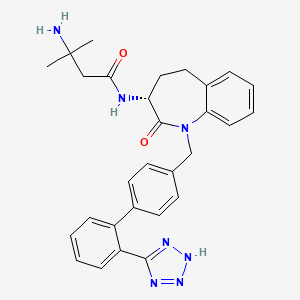

IUPAC Name |

3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O2/c1-29(2,30)17-26(37)31-24-16-15-21-7-3-6-10-25(21)36(28(24)38)18-19-11-13-20(14-12-19)22-8-4-5-9-23(22)27-32-34-35-33-27/h3-14,24H,15-18,30H2,1-2H3,(H,31,37)(H,32,33,34,35)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJLJOFPWOYATP-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163045 | |

| Record name | L 692429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145455-23-8 | |

| Record name | L 692429 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145455238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 692429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-692429 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GM6ZN5S1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。